5-fluoro-2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
“5-fluoro-2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide” is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including a fluorine atom, a methoxy group, an oxane ring, a thiophene ring, and a sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-fluoro-2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Oxane Ring: The oxane ring can be introduced through nucleophilic substitution reactions.
Incorporation of the Thiophene Ring: The thiophene ring can be attached using cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products Formed
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving sulfonamides.
Medicine: Potential use as an antimicrobial agent or in drug development.
Industry: Applications in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
5-fluoro-2-methoxybenzenesulfonamide: A structurally related compound with similar functional groups.
Thiophene-2-sulfonamide: Another sulfonamide with a thiophene ring.
Uniqueness
“5-fluoro-2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide” is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler sulfonamides.
Biological Activity
5-fluoro-2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a synthetic organic compound belonging to the sulfonamide class, which is widely recognized for its diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure incorporating multiple functional groups, including a fluorine atom, a methoxy group, an oxane ring, and a thiophene ring. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The IUPAC name of the compound describes its complex structure:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H22FNO4S2 |
Molecular Weight | 375.50 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzene Sulfonamide Core : Sulfonation of a benzene derivative introduces the sulfonamide group.
- Fluorination : Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide.
- Methoxylation : Methylation to introduce the methoxy group.
- Oxane Ring Attachment : Nucleophilic substitution reactions facilitate the attachment of the oxane ring.
Antimicrobial Properties
Sulfonamides are primarily known for their antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains and fungi:
-
Antibacterial Activity :
- The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- In vitro studies revealed an IC50 value indicating effective inhibition of bacterial growth, comparable to established sulfonamide drugs.
-
Antifungal Activity :
- Preliminary studies suggest potential antifungal properties, with varying degrees of activity against species such as Candida and Aspergillus.
- The structure's unique functional groups may enhance its interaction with fungal cell membranes.
The mechanism by which this compound exerts its biological effects likely involves inhibition of bacterial folic acid synthesis, similar to other sulfonamides. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.
Case Studies
Several studies have explored the biological activity of related compounds and provided insights into the efficacy and safety profiles:
-
Study on Antimicrobial Efficacy :
- A comparative study showed that derivatives with similar structures exhibited varying levels of antibacterial activity, suggesting that modifications in functional groups can significantly alter efficacy.
- Results indicated that compounds with thiophene rings often exhibited enhanced antibacterial properties due to increased lipophilicity.
-
In Vivo Studies :
- Animal models have been used to assess the pharmacokinetics and toxicity profiles of related sulfonamides, providing a framework for understanding the potential effects of this compound.
Comparative Analysis with Similar Compounds
Compound Name | Activity Profile |
---|---|
Sulfanilamide | Established antibacterial agent |
5-Fluoro-2-methoxybenzenesulfonamide | Moderate antibacterial activity |
Thiophene-2-sulfonamide | Enhanced antifungal properties |
This table illustrates how structural variations influence biological activity among sulfonamides.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S2/c1-23-17-5-4-14(19)13-18(17)26(21,22)20(15-7-10-24-11-8-15)9-6-16-3-2-12-25-16/h2-5,12-13,15H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRHSQJKFOLQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N(CCC2=CC=CS2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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